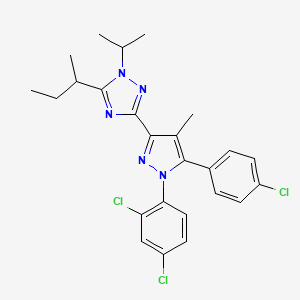
Pyrazole derivative 29
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivative 29 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis due to their versatile frameworks and significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For pyrazole derivative 29, one common synthetic route includes the reaction of a β-keto ester with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is obtained after purification through recrystallization .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis has been explored to enhance yield and reduce reaction times. These methods are advantageous for their efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivative 29 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
Pyrazole derivative 29 has been extensively studied for its applications in various scientific fields:
Mechanism of Action
The mechanism of action of pyrazole derivative 29 involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, it may inhibit enzymes like cyclooxygenase-2 (COX-2) and induce apoptosis in cancer cells. The compound’s ability to interact with various biological targets is attributed to its unique structural features, which allow it to bind effectively to active sites of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: A pyrazole derivative used as an anti-inflammatory drug.
Rimonabant: A pyrazole derivative used as an anti-obesity drug.
Fezolamide: A pyrazole derivative with antidepressant properties.
Uniqueness of Pyrazole Derivative 29
This compound stands out due to its broad spectrum of biological activities and its potential for use in multiple therapeutic areas. Its unique structural features allow for diverse chemical modifications, making it a versatile compound for drug development and other applications .
Properties
Molecular Formula |
C25H26Cl3N5 |
|---|---|
Molecular Weight |
502.9 g/mol |
IUPAC Name |
5-butan-2-yl-3-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-1-propan-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C25H26Cl3N5/c1-6-15(4)25-29-24(31-32(25)14(2)3)22-16(5)23(17-7-9-18(26)10-8-17)33(30-22)21-12-11-19(27)13-20(21)28/h7-15H,6H2,1-5H3 |
InChI Key |
WWSDQOOUHRYSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=NN1C(C)C)C2=NN(C(=C2C)C3=CC=C(C=C3)Cl)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















